molecular formula C30H36O5 B1247545 schizolaenone A

schizolaenone A

Cat. No.: B1247545
M. Wt: 476.6 g/mol
InChI Key: NALIGSFHPZUJQO-KIAIXJHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schizolaenone A is a prenylated flavanone first isolated from the Madagascar rainforest plant Schizolaena hystrix . It was later identified in Morus alba (mulberry) bark, marking its first discovery in this species . Structurally, it belongs to the flavanone subclass of flavonoids, characterized by a 2-phenylchromen-4-one backbone with specific substitutions, including a geranyl or prenyl side chain that enhances bioactivity . Initial studies focused on its cytotoxicity against the A2780 human ovarian cancer cell line, where it exhibited moderate activity compared to other flavanones like nymphaeol A (IC50 = 5.5 µg/mL) . Subsequent research revealed additional biological roles, such as anti-methicillin-resistant Staphylococcus aureus (MRSA) activity when isolated from Morus alba .

Properties

Molecular Formula

C30H36O5

Molecular Weight

476.6 g/mol

IUPAC Name

(2S)-2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H36O5/c1-18(2)7-6-8-20(5)10-11-21-15-22(12-14-24(21)31)27-17-26(33)29-28(35-27)16-25(32)23(30(29)34)13-9-19(3)4/h7,9-10,12,14-16,27,31-32,34H,6,8,11,13,17H2,1-5H3/b20-10+/t27-/m0/s1

InChI Key

NALIGSFHPZUJQO-KIAIXJHNSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)C)C

Synonyms

schizolaenone A

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Schizolaenone A shares structural homology with other geranylated or prenylated flavanones, but its bioactivity is influenced by substituent positions and side-chain modifications. Key analogs include:

Compound Source Structural Features Key Modifications Impacting Activity
This compound Schizolaena hystrix, Morus alba Flavanone with geranyl/prenyl chain at C-6 or C-8 Anti-MRSA activity; moderate cytotoxicity
Schizolaenone B Schizolaena hystrix (inferred) Flavanone with prenyl side chain; exact position unspecified Antiviral (SARS-CoV-2 M<sup>pro</sup> inhibition)
Schizolaenone C Schizolaena hystrix, Paulownia tomentosa C-6 geranylated flavanone with hydroxyl/methoxy groups on ring B Cytotoxicity (THP-1 cells, IC50 = 9.31 µM)
Nymphaeol A Schizolaena hystrix Prenylated flavanone with 3′,5′-dihydroxy-4′-methoxy substitution High cytotoxicity (IC50 = 5.5 µg/mL)
Diplacone Paulownia tomentosa C-6 geranylated flavanone with 4′,5,7-trihydroxy substitution Antioxidant (TEAC values comparable to Trolox®)

Key Structural Insights :

  • Alkylation Position: Geranylation at C-6 (e.g., schizolaenone C) enhances cytotoxicity compared to non-alkylated flavanones like taxifolin .
  • Ring B Substitutions : Methoxy or hydroxyl groups at positions 3′ and 4′ (e.g., nymphaeol A) improve bioactivity .

Activity Highlights :

  • Antiviral Potential: Schizolaenone B showed strong binding to SARS-CoV-2 M<sup>pro</sup>, though slightly weaker than Robustone (-7.8 kcal/mol) .
  • Cytotoxicity: Alkylated derivatives (e.g., schizolaenone C) outperform non-alkylated flavanones but are less potent than clinical agents like camptothecin (50× more active) .
  • Antioxidant Capacity: C-geranylated flavanones like diplacone exhibit robust radical-scavenging activity .

Structure-Activity Relationships (SAR)

Alkylation Enhances Bioactivity: Geranyl/prenyl chains at C-6 (e.g., schizolaenone C) or C-8 increase lipophilicity, improving membrane permeability and target binding . Non-alkylated flavanones (e.g., taxifolin) show negligible cytotoxicity .

Substitution Patterns on Ring B: Hydroxyl groups at 4′ and 5′ (e.g., diplacone) enhance antioxidant activity . Methoxy groups at 3′ (e.g., schizolaenone C) may reduce steric hindrance, facilitating enzyme interactions .

Multi-Target Potential: this compound’s anti-MRSA and cytotoxic activities suggest broad therapeutic applicability .

Q & A

Q. How should researchers address variability in this compound’s extraction yields across different plant sources?

  • Methodological Answer : Perform cluster analysis on variables like geographic origin, harvest season, and plant part used. Use multivariate regression to identify yield predictors. Publish raw yield data and extraction protocols to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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